molecular formula C20H22BNO3 B13956334 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane

2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane

Cat. No.: B13956334
M. Wt: 335.2 g/mol
InChI Key: DFYWCRVFMFKCLW-UHFFFAOYSA-N
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Description

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine is a complex organic compound that features a benzofuranamine core with a boronic ester group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in substitution reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzofuranamine derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-Benzofuranamine is unique due to its combination of a benzofuranamine core with a boronic ester group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, biological studies, and material science.

Properties

Molecular Formula

C20H22BNO3

Molecular Weight

335.2 g/mol

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-benzofuran-5-amine

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)15-7-5-13(6-8-15)18-12-14-11-16(22)9-10-17(14)23-18/h5-12H,22H2,1-4H3

InChI Key

DFYWCRVFMFKCLW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(O3)C=CC(=C4)N

Origin of Product

United States

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